molecular formula C18H22Cl2N6 B14676408 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride CAS No. 37425-10-8

2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride

Cat. No.: B14676408
CAS No.: 37425-10-8
M. Wt: 393.3 g/mol
InChI Key: FKJHMPVFMLMAAQ-RDRKJGRWSA-N
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Description

2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring with a cinnamyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride typically involves multiple steps, starting with the preparation of the purine base and the piperazine ring. The cinnamyl group is then introduced through a series of reactions. Common reagents used in these reactions include dimethylacetamide, isoamylnitrite, and copper iodide for cyclization processes. The final product is obtained through purification and crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine compounds.

Scientific Research Applications

2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Research explores its potential therapeutic applications, including its effects on neurological disorders and cardiovascular diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-2-(4-Cinnamyl-1-piperazinyl)acetamide
  • 2-(4-Cinnamyl-1-piperazinyl)pyrimidine
  • 2-(4-Cinnamyl-1-piperazinyl)-N-(diphenylmethyl)propanamide

Uniqueness

Compared to similar compounds, 2-(4-Cinnamyl-1-piperazinyl)-9H-purine dihydrochloride stands out due to its unique purine base structure, which may confer distinct biological activities and chemical properties

Properties

CAS No.

37425-10-8

Molecular Formula

C18H22Cl2N6

Molecular Weight

393.3 g/mol

IUPAC Name

2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-7H-purine;dihydrochloride

InChI

InChI=1S/C18H20N6.2ClH/c1-2-5-15(6-3-1)7-4-8-23-9-11-24(12-10-23)18-19-13-16-17(22-18)21-14-20-16;;/h1-7,13-14H,8-12H2,(H,19,20,21,22);2*1H/b7-4+;;

InChI Key

FKJHMPVFMLMAAQ-RDRKJGRWSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl

Origin of Product

United States

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